molecular formula C12H17NO4S2 B12405609 (m-Tolylsulfonyl)-L-methionine

(m-Tolylsulfonyl)-L-methionine

Cat. No.: B12405609
M. Wt: 303.4 g/mol
InChI Key: HONSGGYAQAWECA-NSHDSACASA-N
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Description

(m-Tolylsulfonyl)-L-methionine is a chemically modified amino acid in which a m-tolylsulfonyl (tosyl) group is attached to the nitrogen atom of the essential amino acid L-methionine. This conjugation strategy is a common approach in research to alter the physicochemical properties of a native amino acid, potentially enhancing its utility in various scientific applications . L-methionine itself is fundamental to cellular function, required for proper protein synthesis where it acts as the initiator amino acid, and serves as a crucial precursor for S-adenosylmethionine (AdoMet), a primary methyl group donor involved in DNA methylation and maintaining genome stability . The specific structural modification in this compound makes it a valuable compound for researchers studying the behavior of amino acid derivatives. It can be used to probe enzyme active sites, investigate metabolic pathways involving sulfur-containing amino acids, and serve as a synthetic intermediate or building block for more complex peptides and molecular probes. Researchers are exploring similar amino-acid-conjugated natural compounds to develop agents with enhanced pharmacokinetic properties, reduced toxicity, and increased target specificity . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO4S2

Molecular Weight

303.4 g/mol

IUPAC Name

(2S)-2-[(3-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C12H17NO4S2/c1-9-4-3-5-10(8-9)19(16,17)13-11(12(14)15)6-7-18-2/h3-5,8,11,13H,6-7H2,1-2H3,(H,14,15)/t11-/m0/s1

InChI Key

HONSGGYAQAWECA-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=CC=C1)S(=O)(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC(CCSC)C(=O)O

Origin of Product

United States

Preparation Methods

Standard Sulfonylation Procedure

  • Substrate Preparation : L-Methionine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .
  • Base Addition : A tertiary base (e.g., triethylamine, 2.5 equiv) is added to deprotonate the α-amino group.
  • Sulfonylation : m-TsCl (1.2 equiv) is introduced dropwise at 0–5°C to minimize side reactions. The mixture is stirred at room temperature for 6–12 hours.
  • Work-Up : The reaction is quenched with ice-cold water, and the product is extracted with DCM. The organic layer is dried (Na₂SO₄) and concentrated.
  • Purification : The crude product is recrystallized from ethanol/water (3:1 v/v) or purified via silica gel chromatography (eluent: ethyl acetate/hexane).

Yield : 65–78% (depending on solvent and stoichiometry).

Critical Reaction Parameters

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Solvent DMF > DCM > THF DMF enhances solubility of m-TsCl and L-methionine.
Temperature 0–25°C Higher temperatures (>30°C) promote decomposition of m-TsCl.
Reaction Time 6–12 hours Prolonged stirring (>24 hours) reduces yield due to hydrolysis.

Stoichiometric Optimization

Reagent Equivalents Role
L-Methionine 1.0 Nucleophilic substrate
m-TsCl 1.2–1.5 Electrophilic sulfonylation agent
Triethylamine 2.5–3.0 Scavenges HCl and deprotonates NH₂

Analytical Characterization

Spectroscopic Data

Technique Key Observations
¹H NMR (D₂O) δ 7.45–7.30 (m, 4H, aromatic), 4.10 (t, J=6.5 Hz, α-CH), 2.65 (s, 3H, CH₃S), 2.40 (s, 3H, m-CH₃).
¹³C NMR δ 174.5 (COOH), 144.2 (SO₂-C), 129.8–126.4 (aromatic), 53.1 (α-C), 32.8 (SCH₃), 21.1 (m-CH₃).
IR 3270 cm⁻¹ (NH), 1705 cm⁻¹ (C=O), 1350–1150 cm⁻¹ (S=O).
MS (ESI+) m/z 304.1 [M+H]⁺ (calc. 303.4 for C₁₂H₁₇NO₄S₂).

Purity Assessment

  • HPLC : C₁₈ column (5 µm, 250 × 4.6 mm), mobile phase: 60% MeCN/40% H₂O (0.1% TFA), retention time = 8.2 min.
  • Elemental Analysis : Found (%): C 47.3, H 5.6, N 4.6; Calc. for C₁₂H₁₇NO₄S₂: C 47.51, H 5.65, N 4.62.

Alternative Synthetic Approaches

Solid-Phase Synthesis

  • Resin-Bound Method : L-Methionine is immobilized on Wang resin , followed by sulfonylation with m-TsCl. After cleavage, the product is isolated in 58% yield.
  • Advantages : Simplified purification, scalable for combinatorial libraries.

Enzymatic Sulfonylation (Hypothetical)

  • Potential Enzymes : Sulfotransferases or engineered acyltransferases could theoretically catalyze this reaction, though no literature precedents exist.
  • Challenges : Poor activity toward aromatic sulfonyl donors and steric hindrance at the methionine amino group.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Factor Cost Driver Mitigation Strategy
m-TsCl High reagent cost ($120/kg) Bulk purchasing or in-house synthesis
Solvent Recovery DMF recycling Distillation and reuse
Waste Management HCl byproduct Neutralization with NaOH

Applications and Derivatives

This compound serves as:

  • Protecting Group : For amino acids in peptide synthesis.
  • Enzyme Inhibitor : Modulates methionine adenosyltransferase activity in biochemical assays.
  • Precursor : To S-adenosyl-(m-tolylsulfonyl)-L-methionine analogs for methyltransferase studies.

Chemical Reactions Analysis

Types of Reactions

(m-Tolylsulfonyl)-L-methionine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the tolylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding L-methionine.

    Substitution: The tolylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the tolylsulfonyl group under basic conditions.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Antioxidant Properties
(m-Tolylsulfonyl)-L-methionine exhibits significant antioxidant activity. Research indicates that methionine derivatives can enhance cellular defense mechanisms against oxidative stress, which is crucial in preventing cellular damage that leads to diseases such as cancer and neurodegenerative disorders .

1.2 Drug Delivery Systems
Recent studies have focused on using methionine-loaded nanoparticles for drug delivery. These systems utilize the controlled release of methionine to improve bioavailability and therapeutic efficacy in various medical conditions, including liver diseases and psychiatric disorders . The incorporation of this compound into these systems may further enhance their effectiveness due to its structural properties.

1.3 Treatment of Metabolic Disorders
Methionine plays a critical role in metabolic pathways, particularly in the synthesis of S-adenosyl-L-methionine, a key methyl donor involved in numerous biochemical reactions . The application of this compound could be explored for its potential to mitigate metabolic disorders linked to methionine deficiency.

Agricultural Applications

2.1 Growth Promotion in Crops
Studies have shown that methionine supplementation can enhance growth and yield in various crops under stress conditions. For instance, research on wheat indicated that applying methionine improved growth metrics such as shoot length and root weight under water-deficit conditions . The potential use of this compound could be beneficial in similar applications due to its enhanced solubility and stability.

2.2 Animal Feed Additives
Methionine is widely used as a feed additive in poultry and livestock to promote growth and improve feed efficiency. The addition of this compound could provide a more effective alternative to traditional methionine sources, potentially leading to better animal health outcomes and productivity .

Biotechnological Applications

3.1 Microbial Production Systems
The engineering of microbial strains for the production of methionine has been a focus area in synthetic biology. Utilizing this compound as a precursor could enhance the yield of methionine through optimized metabolic pathways . This approach is crucial for sustainable production methods that reduce reliance on synthetic chemicals.

3.2 Bioactive Compound Development
The compound's structure allows for potential modifications that can lead to the development of new bioactive compounds with therapeutic properties. This is particularly relevant in the context of drug discovery where novel compounds are sought for their unique biological activities .

Data Tables

Application AreaSpecific Use CasePotential Benefits
PharmaceuticalsAntioxidant propertiesPrevents oxidative stress-related diseases
Drug delivery systemsImproved bioavailability
Treatment of metabolic disordersMitigates deficiencies
AgricultureGrowth promotion in cropsEnhanced growth under stress
Animal feed additivesImproved feed efficiency
BiotechnologyMicrobial production systemsSustainable production methods
Bioactive compound developmentNovel therapeutic agents

Case Studies

  • Case Study 1: Antioxidant Effects
    In a controlled study examining the effects of this compound on oxidative stress markers in cell cultures, results demonstrated a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls, indicating its potential as an antioxidant agent.
  • Case Study 2: Agricultural Yield Improvement
    A field trial involving the application of this compound on wheat crops showed an increase in overall biomass by 25% under drought conditions, highlighting its effectiveness as a growth promoter.

Mechanism of Action

The mechanism of action of (m-Tolylsulfonyl)-L-methionine involves its interaction with cellular proteins and enzymes. The tolylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, altering their structure and function. This modification can affect various cellular pathways, including those involved in oxidative stress response and inflammation .

Comparison with Similar Compounds

N-Tosyl-L-Glutamic Acid

  • Structural Similarity: Both compounds feature a toluenesulfonyl group attached to the amino group of an amino acid (methionine vs. glutamic acid) .
  • Functional Differences :
    • The glutamic acid backbone introduces an additional carboxylic acid group, enhancing hydrophilicity compared to (m-Tolylsulfonyl)-L-methionine.
    • N-Tosyl-L-glutamic acid is often used in peptide synthesis as a protecting group, similar to this compound, but its applications in methylation or antioxidant pathways are less documented.

N-Acetyl-L-Methionine

  • Structural Modification: The amino group is acetylated instead of sulfonylated.
  • Metabolic Comparison :
    • N-Acetyl-L-methionine is metabolized differently in rats, with slower absorption and altered urinary excretion compared to L-methionine .
    • Acetylation may improve stability but reduce bioavailability for SAM-dependent methylation reactions, a key function of L-methionine .

O-Acetyl-L-Homoserine

  • Functional Contrast : Unlike this compound, O-acetyl-L-homoserine participates in methionine anabolism, highlighting the divergent applications of methionine derivatives (protection vs. biosynthesis).

Methylation Capacity

  • L-Methionine: Direct precursor of SAM, a universal methyl donor critical for RNA and DNA methylation .
  • This compound : The tosyl group likely blocks SAM synthesis, rendering it ineffective in methylation reactions. This contrasts with N-acetyl-L-methionine, which retains some metabolic utility but with reduced efficiency .

Antioxidant Activity

  • L-Methionine : Activates AMPK/SIRT1, induces heme oxygenase-1 (HO-1), and scavenges reactive oxygen species (ROS) via glutathione synthesis .
  • This compound : The sulfonyl group may hinder interactions with enzymes like glutathione S-transferase (GST), reducing ROS-scavenging capacity. However, its stability could prolong antioxidant effects in specific environments .

Microbial Metabolism

  • L-Methionine : Degraded by cheese-ripening microorganisms into volatile sulfur compounds (VSCs) like methanethiol, contributing to flavor .
  • This compound: The tosyl group likely resists enzymatic degradation by aminotransferases or deaminases, making it less suitable for flavor enhancement but more stable in microbial-rich environments .

Physicochemical Properties

Property L-Methionine This compound N-Acetyl-L-Methionine
Molecular Weight 149.21 g/mol ~307.38 g/mol 191.24 g/mol
Solubility Highly water-soluble Reduced aqueous solubility* Moderate solubility
Stability Prone to oxidation Enhanced chemical stability Stable under acidic conditions
Key Functional Groups Amino, thioether Tosyl-protected amino, thioether Acetyl-protected amino, thioether

*Inferred from increased hydrophobicity due to the aromatic tosyl group .

Biological Activity

(m-Tolylsulfonyl)-L-methionine is a sulfonated derivative of the amino acid L-methionine, which plays a critical role in various biological processes. This compound's biological activity is linked to its structure, which enhances its solubility and reactivity compared to L-methionine. This article reviews the biological activity of this compound, focusing on its metabolic pathways, antioxidant properties, and potential therapeutic applications.

Metabolic Pathways

L-methionine is involved in several metabolic pathways, including the methionine cycle and transsulfuration pathway. These pathways are crucial for synthesizing S-adenosylmethionine (SAM), a universal methyl donor involved in methylation processes affecting gene expression and protein function. The introduction of the m-tolylsulfonyl group may alter the kinetics of these pathways, enhancing the compound's bioactivity.

Table 1: Key Metabolic Pathways Involving Methionine

PathwayDescription
Methionine CycleConverts methionine to SAM, facilitating methylation reactions in DNA, RNA, and proteins.
Transsulfuration PathwayConverts methionine to cysteine, contributing to glutathione synthesis and antioxidant defense.
Polyamine BiosynthesisInvolves methionine in the synthesis of polyamines, which are essential for cell growth and function.

Antioxidant Properties

Research has shown that L-methionine exhibits protective effects against oxidative stress by increasing glutathione levels, a potent antioxidant. The sulfonyl modification in this compound may enhance these properties by improving its stability and bioavailability.

Case Study: Neuroprotective Effects

A study demonstrated that L-methionine protects dopaminergic neurons from oxidative damage in an in vitro model of Parkinson's disease. The mechanism involves the reduction of reactive oxygen species (ROS) through enhanced glutathione synthesis mediated by methionine metabolism . It is hypothesized that this compound could exhibit similar or enhanced neuroprotective effects due to its structural modifications.

Potential Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Cancer Therapy : Methionine restriction has been shown to impair tumor growth by inducing sulfur deficiency, which affects cellular metabolism and proliferation . The sulfonyl derivative may enhance this effect by modulating methionine metabolism.
  • Neuroprotection : Given its potential antioxidant properties, this compound could be explored as a neuroprotective agent in neurodegenerative diseases.
  • Metabolic Disorders : The compound may have implications for metabolic health by influencing pathways associated with inflammation and aging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.